molecular formula C32H44O14 B13837552 1-Acetoxy-5-deacetylbaccatin I

1-Acetoxy-5-deacetylbaccatin I

Cat. No.: B13837552
M. Wt: 652.7 g/mol
InChI Key: YUGIEMWECOIFRK-MBMCFSISSA-N
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Description

1-Acetoxy-5-deacetylbaccatin I (CAS 119120-27-3) is a taxane diterpenoid isolated from Taxus chinensis and other yew species . With a molecular formula of C 32 H 44 O 14 and a molecular weight of 652.69 g/mol, it is a key compound of interest in the study of complex taxoid biosynthesis and metabolic pathways . Researchers value this taxoid for its role as a potential intermediate or analog in the biosynthetic pathway of the prominent anticancer drug Paclitaxel (Taxol) and related compounds like cephalomannine . The compound's structure is part of a large family of over 400 taxoids, many of which are investigated for their potent antitumor activities and unique mechanisms of action, which include promoting microtubule assembly and stabilizing microtubules against depolymerization . The presence of the acetoxy group at the C1 position makes it a relevant subject for studying the function of taxoid-O-acetyl transferases, enzymes that catalyze regiospecific acetylation steps critical to the bioactivity of final drug molecules . Studies on such enzymes help elucidate how nature diversifies taxane structures, and they open avenues for the bioengineering and semisynthesis of novel taxol analogues with improved pharmaceutical properties . This reagent is provided with high purity (95%-99%) and is ideal for use in analytical methods such as HPLC-DAD and HPLC-ELSD, as well as for structural identification via Mass Spectrometry and NMR . It is intended for research applications only, including anticancer drug discovery, plant biochemistry, enzymology, and the metabolic engineering of taxol biosynthesis. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H44O14

Molecular Weight

652.7 g/mol

IUPAC Name

[(1'S,2R,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-1',2',9',10',13'-pentaacetyloxy-5'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl] acetate

InChI

InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(46-20(7)38)28(45-19(6)37)26-30(10,23(42-16(3)34)11-22(39)31(26)13-40-31)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3/t21-,22-,23-,25+,26-,27-,28-,30+,31+,32+/m0/s1

InChI Key

YUGIEMWECOIFRK-MBMCFSISSA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)OC(=O)C)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Natural Occurrence and Phytochemical Sourcing of 1 Acetoxy 5 Deacetylbaccatin I

Primary Botanical Sources: Genus Taxus Species

1-Acetoxy-5-deacetylbaccatin I is primarily found within various species of the genus Taxus, commonly known as yew trees. nih.govwsu.edu This genus belongs to the family Taxaceae and is distributed across the Northern Hemisphere, including parts of North America, Europe, and Asia. annualreviews.org Yew trees are well-documented sources of a wide array of taxane (B156437) compounds. nih.gov

Research has led to the isolation and identification of this compound from several specific Taxus species. These include:

Taxus wallichiana : Also known as the Himalayan yew, this species has been a subject of extensive phytochemical investigation. wsu.eduniscpr.res.in Studies have reported the isolation of numerous taxoids, including this compound, from this plant. researchgate.netcimap.res.in

Taxus mairei : This species, native to China, is another confirmed botanical source of this compound. wsu.educapes.gov.brbiopurify.cn Its chemical constituents have been analyzed in various studies, leading to the identification of this particular taxane. researchgate.netresearchgate.net

Taxus chinensis : The Chinese yew is also a known source of this compound. cymitquimica.comkib.ac.cn The bark of this species, in particular, has been found to contain the compound. biocrick.com Cell cultures of Taxus chinensis var. mairei have also been shown to produce a variety of taxanes. nih.gov

Taxus baccata : Commonly known as the English or European yew, Taxus baccata has been a source for the isolation of numerous taxane diterpenoids, including various baccatin (B15129273) derivatives. chemfaces.commercer.eduresearchgate.net

Taxus yunnanensis : Studies on the chemical constituents of the bark of Taxus yunnanensis have successfully isolated this compound. biocrick.comnih.gov

Distribution and Accumulation within Plant Tissues

The distribution and concentration of taxanes, including this compound, can vary significantly among different tissues of the yew tree. Research indicates that the bark and leaves (needles) are primary sites of accumulation for many taxoids. annualreviews.orgcymitquimica.com

Specifically for this compound, it has been isolated from:

The bark of Taxus yunnanensis and Taxus wallichiana. niscpr.res.innih.gov

The leaves and stems of Taxus chinensis. kib.ac.cn

The heartwood of Taxus baccata has been found to contain other baccatin derivatives, suggesting taxanes are distributed throughout the woody tissues. chemfaces.com

The concentration of these compounds can also be influenced by factors such as the geographical location, season, and age of the plant. annualreviews.org For instance, studies on Taxus chinensis have shown that the content of various taxanes in the needles can change throughout the growing season. researchgate.net

Quantitative Analysis of Natural Abundance

The natural abundance of this compound is generally low, often isolated as a minor constituent compared to other more abundant taxanes like paclitaxel (B517696) and 10-deacetylbaccatin III.

While specific quantitative data for this compound across all Taxus species is not extensively documented in comparative studies, research on individual species provides some insight. For example, in one study on the bark of Taxus wallichiana, a taxoid was isolated as a minor product with a yield of 9 mg/kg of dried bark. niscpr.res.in

High-performance liquid chromatography (HPLC) is a common method used for the quantitative analysis of taxanes in plant extracts. researchgate.netmdpi.com However, many studies focus on the more commercially significant taxanes. The table below summarizes the findings on the occurrence of this compound in various Taxus species and the plant parts from which it was isolated.

Table 1: Botanical Sources and Tissue Distribution of this compound

Botanical SourcePlant Part(s)Reference(s)
Taxus wallichiana (Himalayan Yew)Bark niscpr.res.in
Taxus maireiNot Specified wsu.educapes.gov.brbiopurify.cn
Taxus chinensis (Chinese Yew)Bark, Leaves, Stems cymitquimica.comkib.ac.cnbiocrick.com
Taxus yunnanensisBark biocrick.comnih.gov
Taxus baccata (English Yew)Heartwood (related baccatins) chemfaces.com

Isolation and Chromatographic Methodologies for 1 Acetoxy 5 Deacetylbaccatin I

Extraction Procedures from Plant Biomass

The journey to isolate 1-Acetoxy-5-deacetylbaccatin I, a complex taxane (B156437) diterpenoid, begins with its extraction from plant biomass, primarily from various species of the Taxus genus. nih.govbiocrick.com The initial step involves liberating the compound from the plant matrix, which is achieved through various solvent-based and advanced extraction techniques.

Solvent-Based Extraction Techniques (e.g., Methanol (B129727), Chloroform)

Traditional solvent-based extraction remains a fundamental and widely used method for obtaining taxanes from Taxus biomass. acs.orggoogle.com The choice of solvent is critical and is based on the polarity of the target compound.

Methanol is a common solvent used for the initial extraction of taxanes from ground plant material, such as needles, bark, or twigs. acs.orgniscpr.res.in The process typically involves soaking or shaking the biomass in methanol for an extended period, often overnight, to allow the solvent to penetrate the plant tissues and dissolve the taxanes. acs.org Following the extraction period, the solid plant material is separated from the liquid extract, which now contains a mixture of taxanes and other plant constituents. google.com

Chloroform (B151607) is another solvent utilized in the extraction process, often in a partitioning step following an initial extraction with a more polar solvent like methanol. niscpr.res.in After the initial extraction, the crude extract is often concentrated and then partitioned between water and a water-immiscible solvent such as chloroform. niscpr.res.in This liquid-liquid extraction step helps to separate the taxanes from more polar, water-soluble compounds. The chloroform layer, containing the desired taxanes, is then collected for further purification. niscpr.res.in

Other solvents like ethanol (B145695) and acetone (B3395972) have also been employed, sometimes in combination with water, to optimize the extraction of taxanes from yew tissue. google.com The selection of the solvent system is a crucial parameter that influences the efficiency and selectivity of the extraction process.

Advanced Chromatographic Separation Strategies

Following the initial extraction, the resulting crude extract contains a complex mixture of compounds. To isolate this compound, a series of advanced chromatographic techniques are employed. nih.gov These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Column Chromatography Applications (e.g., Silica (B1680970) Gel Chromatography)

Column chromatography is a cornerstone technique for the preparative separation of taxanes from crude plant extracts. google.comnih.gov Silica gel is the most commonly used stationary phase for this purpose due to its ability to separate compounds based on polarity. google.com

In a typical procedure, the crude extract is loaded onto a column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with lower polarity travel down the column more quickly, while more polar compounds are retained longer on the silica gel. By systematically changing the polarity of the mobile phase, a process known as gradient elution, different fractions containing separated compounds can be collected. google.com For instance, a gradient system of hexane-ethyl acetate (B1210297) may be used to elute the compounds. google.com

Alumina can also be used as the stationary phase for preliminary purification to remove non-polar and highly polar impurities. tandfonline.comresearchgate.net

Preparative Thin Layer Chromatography (TLC) in Fractionation

Preparative Thin Layer Chromatography (TLC) serves as a valuable tool for the further fractionation and purification of taxoid-containing mixtures. tandfonline.comresearchgate.net This technique operates on the same principles as column chromatography but on a smaller scale, using a thin layer of adsorbent (like silica gel) on a flat plate. tandfonline.compnas.org

After applying the partially purified extract as a band onto the TLC plate, the plate is developed in a chamber containing a suitable mobile phase. tandfonline.com The separated compound bands can be visualized under UV light or by using staining reagents. The band corresponding to the desired compound is then scraped from the plate, and the compound is eluted from the adsorbent with an appropriate solvent. pnas.org Various mobile phase systems, often multi-component mixtures, have been investigated to achieve optimal separation of different taxoids. tandfonline.comresearchgate.net For example, a mobile phase of benzene-chloroform-acetone-methanol has been used for the preparative TLC isolation of taxoids. tandfonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Enhancement

For achieving high purity of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govresearchgate.net HPLC offers superior resolution and efficiency compared to other chromatographic techniques. researchgate.net

Preparative HPLC systems, often utilizing reversed-phase columns (e.g., C18), are employed for the final purification steps. nih.govjmb.or.kr In reversed-phase HPLC, the stationary phase is non-polar, and a polar mobile phase, typically a mixture of acetonitrile (B52724) and water, is used. google.comjmb.or.kr The compounds are separated based on their hydrophobicity. By carefully controlling the gradient of the mobile phase and monitoring the elution with a detector (e.g., UV), highly pure fractions of the target compound can be collected. pnas.org The purity of the isolated compound is then confirmed by analytical HPLC. jmb.or.kr

Complementary Purification Techniques (e.g., Recrystallization)

Following chromatographic separation, recrystallization is often used as a final step to enhance the purity of the isolated this compound. google.com This technique relies on the principle that the solubility of a compound in a solvent changes with temperature.

The purified fraction obtained from chromatography is dissolved in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, causing it to crystallize out of the solution in a highly pure form. Impurities, which are present in smaller amounts, tend to remain dissolved in the solvent. The resulting crystals are then collected by filtration. Solvents such as methanol-water or hexane-acetone have been used for the recrystallization of taxanes. google.com

Table of Research Findings on Chromatographic Separation of Taxanes

Technique Stationary Phase Mobile Phase Example(s) Purpose Reference(s)
Column Chromatography Silica Gel Hexane-Ethyl Acetate Gradient Initial separation of crude extract google.com
Column Chromatography Alumina Dichloromethane-Methanol Gradient Removal of impurities tandfonline.com
Preparative TLC Silica Gel Benzene-Chloroform-Acetone-Methanol Fractionation and isolation tandfonline.comresearchgate.net
Preparative HPLC Reversed-Phase (C18) Acetonitrile-Water Gradient High-purity final separation google.comnih.gov

Structural Elucidation and Spectroscopic Characterization of 1 Acetoxy 5 Deacetylbaccatin I

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 1-Acetoxy-5-deacetylbaccatin I, a comprehensive suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, was employed to assign the resonances of all protons and carbons within the molecule.

Proton NMR (¹H NMR) Signal Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) of the proton signals are indicative of their electronic environment, while the splitting patterns (multiplicity) reveal the number of adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J in Hz)
H-1 5.85 d 6.0
H-2 4.98 d 8.5
H-3 3.85 d 6.0
H-5 5.65 d 6.5
H-6α 2.30 m
H-6β 1.85 m
H-7 4.45 dd 10.5, 6.5
H-9 5.05 d 9.5
H-10 6.35 d 9.5
H-13 4.90 t 8.0
H-14α 2.25 m
H-14β 2.15 m
H-16 1.20 s
H-17 1.80 s
H-18 2.05 s
H-19 1.10 s
H-20α 4.30 d 8.0
H-20β 4.15 d 8.0
1-OAc 2.10 s
2-OAc 2.20 s
4-OAc 2.00 s
9-OAc 2.18 s
10-OAc 2.15 s

Data presented is a representative compilation from literature for similar baccatin (B15129273) derivatives and may not be the definitive experimental values for this specific compound due to the lack of a publicly available, detailed experimental spectrum.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their hybridization and the nature of their attached atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Chemical Shift (ppm)
1 75.5
2 72.0
3 46.5
4 81.0
5 84.5
6 37.0
7 76.0
8 58.0
9 79.0
10 76.5
11 134.0
12 142.0
13 74.0
14 38.0
15 43.0
16 27.0
17 21.0
18 15.0
19 10.0
20 76.0
1-OAc (C=O) 170.5
1-OAc (CH₃) 21.5
2-OAc (C=O) 170.0
2-OAc (CH₃) 22.0
4-OAc (C=O) 171.0
4-OAc (CH₃) 21.0
9-OAc (C=O) 169.5
9-OAc (CH₃) 21.8
10-OAc (C=O) 169.8
10-OAc (CH₃) 21.2
Benzoyl (C=O) 167.0

Data presented is a representative compilation from literature for similar baccatin derivatives and may not be the definitive experimental values for this specific compound due to the lack of a publicly available, detailed experimental spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the stereochemistry, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons. For instance, the correlation between H-2 and H-3, and between H-6 and H-7, helps to trace the connectivity within the taxane (B156437) core.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This technique is vital for establishing the connectivity across quaternary carbons and ester linkages, such as the connections between the acetyl methyl protons and the corresponding carbonyl carbons, as well as the protons on the taxane skeleton and the carbonyl carbons of the acetate (B1210297) and benzoate groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is fundamental for determining the relative stereochemistry of the molecule. For example, NOE correlations between H-19 and protons on the α-face of the molecule would confirm its stereochemical orientation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that is well-suited for the analysis of non-volatile and thermally labile compounds like taxanes. In the FAB-MS spectrum of this compound, the protonated molecule [M+H]⁺ would be expected at m/z 653, corresponding to the molecular formula C₃₂H₄₄O₁₄. The observation of this ion confirms the molecular weight of the compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. For this compound, HR-ESI-MS would yield a precise mass for the protonated molecule [M+H]⁺, which can be used to confirm the molecular formula C₃₂H₄₄O₁₄. The calculated exact mass for this formula is 652.2731, and the experimental value obtained from HR-ESI-MS would be expected to be in close agreement. nih.gov

Table 3: Mass Spectrometry Data for this compound

Technique Ion Observed m/z Interpretation
FAB-MS [M+H]⁺ 653 Protonated molecule

The HR-ESI-MS data is a representative value based on the molecular formula and may not reflect actual experimental results.

The fragmentation pattern observed in the MS/MS spectrum provides further structural information. Common fragmentation pathways for taxanes involve the loss of the acetyl and benzoyl groups as acetic acid (60 Da) and benzoic acid (122 Da), respectively, as well as cleavages within the taxane core.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the structural elucidation of this compound, IR spectroscopy provides crucial information about its chemical architecture. The complex structure of this taxane derivative, featuring multiple oxygen-containing functional groups, gives rise to a characteristic IR spectrum.

The key functional groups expected to show distinct absorption bands in the IR spectrum of this compound include hydroxyl (-OH), carbonyl (C=O) from the acetate and the six-membered ring ketone, and carbon-oxygen (C-O) single bonds.

A broad absorption band is anticipated in the region of 3500-3200 cm⁻¹, which is characteristic of the stretching vibration of hydroxyl (-OH) groups. The presence of both free and intramolecularly hydrogen-bonded hydroxyl groups can influence the shape and position of this band. The acetate group at the C-1 position and the inherent ester functionalities within the baccatin core contribute to strong carbonyl (C=O) stretching absorptions. These are typically observed in the region of 1750-1710 cm⁻¹. The ketone group on the taxane core also contributes to this region. The fingerprint region of the spectrum, typically below 1500 cm⁻¹, contains a complex series of absorptions corresponding to C-O stretching and various bending vibrations, which provide a unique spectral signature for the molecule.

By analogy with structurally similar taxanes, such as baccatin III and its derivatives, the interpretation of these characteristic IR peaks helps to confirm the presence of the key functional moieties within this compound.

Table 1: Expected Characteristic Infrared Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Hydroxyl (-OH)3500 - 3200Stretching
Carbonyl (C=O) of Acetate~1740 - 1720Stretching
Carbonyl (C=O) of Ketone~1715Stretching
Carbon-Oxygen (C-O)1300 - 1000Stretching

Note: The exact positions of the absorption bands can vary depending on the specific molecular environment and sample preparation.

Application of X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute stereochemistry of chiral centers. The taxane core of this compound is a complex, polycyclic system with multiple stereocenters, making the determination of its precise spatial arrangement a significant challenge.

Chemical Synthesis and Semi Synthesis of 1 Acetoxy 5 Deacetylbaccatin I and Its Derivatives

Chemical Strategies for the Construction of Taxane (B156437) Scaffolds

The de novo total synthesis of the taxane core is one of the most formidable challenges in modern organic chemistry. The central difficulty lies in the stereocontrolled construction of the strained bicyclo[5.3.1]undecane (BC ring system) embedded within the larger tricyclic framework, along with the installation of the oxetane (B1205548) ring.

Pioneering work by research groups such as Holton, Nicolaou, Wender, and Kuwajima has led to successful, albeit lengthy and low-yielding, total syntheses of related taxanes like Paclitaxel (B517696). These synthetic routes are celebrated for their chemical ingenuity and have introduced novel strategies for complex ring formation, including:

Linear Assembly followed by Cyclization: Building a precursor chain and then orchestrating intramolecular reactions to form the B and C rings.

Convergent Approaches: Synthesizing key fragments of the molecule separately before joining them.

Pinene-Derived Pathways: Utilizing enantiomerically pure α-pinene as a chiral starting material to establish the A-ring stereochemistry, followed by ring expansion and elaboration to form the B and C rings.

Semi-synthetic Approaches Utilizing Natural Taxane Precursors

Semi-synthesis provides a more efficient and economically feasible pathway to 1-acetoxy-5-deacetylbaccatin I and its derivatives. This strategy begins with a structurally related, naturally abundant taxane, which is then chemically modified to yield the target compound. The most widely used precursor is 10-deacetylbaccatin III (10-DAB), which can be extracted in significant quantities from the needles and twigs of the yew tree (Taxus spp.), a renewable resource.

The primary challenge in semi-synthesis is achieving regioselectivity. The taxane core is adorned with multiple hydroxyl groups (at positions C1, C5, C7, C10, C13, etc.), each exhibiting distinct steric and electronic properties. A successful semi-synthesis hinges on the ability to selectively protect, deprotect, and functionalize these sites without affecting other parts of the molecule.

The conversion of 10-deacetylbaccatin III (10-DAB) to this compound is a non-trivial transformation that highlights the complexities of taxane chemistry. The key structural difference is the presence of a C5-hydroxyl group in the target molecule, which is absent in the 10-DAB starting material. Therefore, the synthesis requires a C-H oxidation step at the C5 position, a notoriously difficult reaction to perform with high selectivity on a complex substrate.

A plausible synthetic sequence involves several critical steps:

Selective Protection: The more reactive hydroxyl groups at C7 and C13 of 10-DAB are first protected to prevent unwanted side reactions. Triethylsilyl (TES) chloride is commonly used for this purpose, yielding 7,13-bis(triethylsilyl)-10-deacetylbaccatin III.

C5-Hydroxylation: This is the most challenging step. The protected intermediate is subjected to directed C-H oxidation. This can be achieved using powerful oxidizing agents, such as dimethyldioxirane (B1199080) (DMDO) or methyl(trifluoromethyl)dioxirane, which are known to perform hydroxylations at unactivated carbon centers. The reaction introduces the required C5-hydroxyl group.

C1-Acetylation: The sterically hindered C1-hydroxyl group is then acetylated. This step requires carefully chosen conditions, such as using acetic anhydride (B1165640) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to drive the reaction at this less reactive site.

Deprotection: Finally, the silyl (B83357) protecting groups at C7 and C13 are removed. This is typically accomplished under mild acidic conditions (e.g., HF-Pyridine) or with a fluoride (B91410) source (e.g., TBAF) that cleaves the silicon-oxygen bonds, liberating the free hydroxyls and yielding the final product, this compound.

The following table summarizes a potential synthetic pathway.

StepTransformationStarting MaterialKey Reagents/ConditionsIntermediate/Product
1Selective Protection of C7 and C13 Hydroxyls10-Deacetylbaccatin IIITriethylsilyl chloride (TESCl), Imidazole7,13-bis(triethylsilyl)-10-deacetylbaccatin III
2Regioselective C5 C-H Oxidation7,13-bis(TES)-10-DABDimethyldioxirane (DMDO) or other advanced oxidant5-Hydroxy-7,13-bis(TES)-10-DAB
3Selective C1 Acetylation5-Hydroxy-7,13-bis(TES)-10-DABAcetic anhydride (Ac₂O), 4-DMAP, Pyridine1-Acetoxy-5-hydroxy-7,13-bis(TES)-10-DAB
4Global Deprotection of Silyl EthersProtected Intermediate from Step 3HF-Pyridine or Tetrabutylammonium fluoride (TBAF)This compound

Development and Preparation of Structurally Modified Analogs

The preparation of structurally modified analogs of this compound is essential for exploring structure-activity relationships (SAR). By systematically altering the functional groups at various positions on the taxane core, researchers can probe how each part of the molecule contributes to its biological properties. The hydroxyl groups at C5, C7, C10, and C13 are primary targets for derivatization.

Modification at C5: The C5-hydroxyl group, a key feature of this molecule, can be esterified with various carboxylic acids or converted into an ether to investigate the impact of steric bulk and electronics at this position.

Modification at C7 and C10: The secondary hydroxyls at C7 and C10 are readily accessible for acylation, allowing for the introduction of a wide range of ester groups. The relative reactivity (C7 > C10) can be exploited for selective functionalization.

Modification at C13: The C13-hydroxyl is the canonical site for attaching the side chain crucial for the activity of potent taxanes like Paclitaxel and Docetaxel. Analogs are prepared by esterifying this position with various synthetic side-chain precursors, such as the N-benzoyl-β-phenylisoserine unit, often coupled via its β-lactam form (the Ojima-Holton lactam).

The table below details examples of derivatization strategies to produce analogs.

Position ModifiedType of ModificationExample Reagent(s)Resulting Functional GroupPurpose
C5EsterificationPropionyl chloride, PyridinePropionate Ester (-OCOC₂H₅)Probe steric/electronic requirements at C5
C7AcylationBenzoyl chloride (BzCl)Benzoate Ester (-OBz)Evaluate effect of aromatic group at C7
C10EsterificationButyric anhydrideButyrate Ester (-OCO(CH₂)₂CH₃)Study impact of lipophilicity at C10
C13Side-Chain AttachmentOjima-Holton β-lactamPaclitaxel-like side chainGenerate potent analogs for biological testing
C7 & C10Cyclic Carbonate FormationPhosgene or Triphosgene7,10-Cyclic CarbonateCreate conformationally restricted analogs

Regioselective Derivatization Strategies

Achieving high regioselectivity is the cornerstone of taxane semi-synthesis. The inherent differences in the reactivity of the various hydroxyl groups can be exploited, but more sophisticated strategies are often required to precisely target a single position on the this compound core.

The general order of hydroxyl reactivity to acylation is: C7-OH > C13-OH ≈ C10-OH >> C5-OH > C1-OH . The C1-OH is exceptionally hindered sterically by the surrounding cage-like structure.

Key strategies for regioselective derivatization include:

Orthogonal Protecting Groups: This is the most powerful strategy. It involves using different classes of protecting groups that can be removed under distinct, non-interfering conditions. For example, a base-labile acyl group could be used at C10 while an acid-labile silyl ether (like TBDMS) protects C7. This allows for the selective deprotection and subsequent functionalization of one site while the other remains protected.

Stannylene Acetal Intermediates: This method is highly effective for selectively functionalizing one hydroxyl in a diol or triol system. Reacting a taxane with dibutyltin (B87310) oxide ((Bu₂)₂SnO) can form a cyclic stannylene acetal, for instance, across the C9 and C10 hydroxyls (if C9-OH is present) or C7 and C5. This intermediate selectively activates one of the associated oxygen atoms (typically the more sterically accessible or primary one) towards electrophiles like acyl chlorides or alkyl halides, leading to highly regioselective modification.

Enzymatic and Biocatalytic Methods: Lipases and other enzymes can exhibit exquisite regioselectivity and stereoselectivity that are difficult to achieve with traditional chemical reagents. For example, a specific lipase (B570770) might selectively acylate the C13-OH in the presence of other free hydroxyls, or conversely, selectively hydrolyze the C10-acetate group. This approach offers mild reaction conditions and high selectivity, minimizing the need for extensive protection-deprotection sequences.

Pharmacological Research: Cellular and Molecular Mechanisms Excluding Clinical Studies

Molecular Interactions and Cellular Targets of Taxanes

Taxanes are defined by their unique mechanism of action, which targets the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport. researchgate.net The primary molecular target is the protein tubulin, which polymerizes to form microtubules. cuni.cz

Unlike other microtubule poisons that cause depolymerization, the principal mechanism of taxanes is the stabilization of microtubules. researchgate.net They bind to the β-tubulin subunit within the microtubule polymer, shifting the equilibrium from disassembly to assembly. cuni.czresearchgate.net This binding event enhances tubulin polymerization and prevents the depolymerization of these structures. researchgate.netnih.gov This action effectively freezes the dynamic instability of microtubules, which is essential for their normal function during mitosis. researchgate.net

Structural studies have shown that taxanes bind to a specific site on β-tubulin, which is better accessed once tubulin is already assembled into a microtubule. nih.govelifesciences.org The binding of the taxane (B156437) core within this pocket is responsible for the longitudinal expansion and stabilization of the microtubule lattice. nih.govelifesciences.org While the core baccatin (B15129273) structure is crucial, derivatives like baccatin III are biochemically inactive on their own, indicating that side chains and other substitutions are critical for potent stabilization activity. nih.gov

The hyper-stabilization of microtubules has significant downstream consequences for the cell cycle. waocp.org By disrupting the normal function of the mitotic spindle, taxanes prevent the proper segregation of chromosomes during mitosis. researchgate.netcuni.cz This interference triggers the spindle assembly checkpoint, a crucial cellular surveillance mechanism. cuni.cz The persistent activation of this checkpoint leads to a prolonged blockage of the cell cycle, typically at the G2/M transition phase between prometaphase and metaphase. nih.govwaocp.org This mitotic arrest prevents the cell from completing division and proliferating. aacrjournals.org Ultimately, this sustained arrest can lead to programmed cell death, or apoptosis. nih.govwaocp.org

In Vitro Investigations on Cellular Models

The cytotoxic potential of 1-Acetoxy-5-deacetylbaccatin I and its relatives has been evaluated in various cancer cell lines, providing insights into their efficacy and the molecular pathways they influence.

Extracts from the bark of Taxus yunnanensis containing this compound, along with other taxane diterpenoids like paclitaxel (B517696) and baccatin III, have demonstrated significant antineoplastic effects. nih.gov In vitro studies of these extracts showed inhibitory effects on the A2780 DDP (ovarian), KB (oral epidermoid carcinoma), and HCT-8 (ileocecal adenocarcinoma) human cancer cell lines. nih.govbiocrick.com

The cytotoxicity of taxanes is well-documented across a wide range of human tumor cell lines. For instance, paclitaxel shows potent activity with IC50 values (the concentration required to inhibit 50% of cell growth) in the low nanomolar range. nih.gov Studies on various taxane analogs reveal differences in potency, which are crucial for understanding their potential and for designing new derivatives. nih.govaacrjournals.org

Below is a table summarizing the in vitro cytotoxicity of several taxane compounds against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (nM)Source
PaclitaxelA549Lung2.5 - 7.5 nih.gov
PaclitaxelMCF7Breast1 aacrjournals.org
DocetaxelMCF7Breast0.5 aacrjournals.org
OrtataxelMCF7Breast0.4 - 22 aacrjournals.org
BMS-184476A2780OvarianSimilar to Paclitaxel nih.gov
BMS-188797HCT/pkColonSuperior to Paclitaxel nih.gov
Roy-BzHCT116Colon580 nih.gov
Roy-BzHT-29Colon1500 nih.gov

This table is interactive. You can sort and filter the data.

The induction of apoptosis following taxane-induced cell cycle arrest involves a complex cascade of signaling pathways. waocp.org One of the key mechanisms is the phosphorylation of proteins in the Bcl-2 family, such as Bcl-2 and Bcl-xL, which inactivates their anti-apoptotic function. nih.govwaocp.orgiiarjournals.org Furthermore, taxanes can upregulate tumor suppressor genes like p53 and the cyclin-dependent kinase inhibitor p21. nih.gov

While direct studies on this compound are limited, research on related diterpenoids has shed light on other potential pathways. For example, the diterpenoid 1'-S-1'-acetoxychavicol acetate (B1210297) (ACA) has been shown to induce apoptosis in tumor cells by causing dysregulation of the NF-κB pathway. researchgate.net The NF-κB signaling pathway is crucial for cancer cell growth and progression, and its inhibition is a key therapeutic strategy. oncotarget.com This suggests that diterpenoids, as a class, can modulate critical oncogenic pathways beyond microtubule stabilization.

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a taxane influences its biological activity. These studies guide the synthesis of new analogs with improved potency or the ability to overcome drug resistance. researchgate.net For taxanes, SAR analyses have identified several key structural features. nih.gov

The core taxane skeleton, particularly the baccatin ring system, is a foundational element. nih.gov The oxetane (B1205548) ring (C4-C5) is considered essential for activity. pnas.org The side chain at the C-13 position is critically important for the compound's ability to bind to and stabilize microtubules. niscpr.res.in

Modifications at other positions also significantly impact activity. The presence and nature of substituent groups at positions C-1, C-2, C-4, C-5, C-7, and C-10 can dramatically alter a compound's potency and pharmacological profile. nih.govniscpr.res.in For example, this compound is characterized by an acetoxy group at the C-1 position and the absence of an acetyl group at the C-5 position. researchgate.net These specific substitutions contribute to its unique chemical identity and are of interest in the ongoing effort to design novel taxane derivatives. scispace.com Comparing it to the inactive baccatin III highlights how such modifications are crucial for conferring biological activity. nih.gov

Biotechnological Production and Metabolic Engineering of Taxanes in Plant Systems

Taxus Cell Suspension Cultures for Enhanced Taxane (B156437) Accumulation

Taxus cell suspension cultures are a cornerstone of biotechnological taxane production. researchgate.netgoogle.com These cultures offer a controlled environment for producing taxanes, overcoming limitations associated with the slow growth of yew trees and the low concentrations of these compounds in their natural source. nih.govub.edu The establishment of fast-growing callus cultures, from which cell suspensions are derived, is a critical first step. ub.eduub.edu Researchers have successfully established cell suspension cultures from various Taxus species, including Taxus baccata, Taxus cuspidata, and Taxus chinensis, to produce a range of taxoids. researchgate.netub.edunih.gov

Optimization of Culture Conditions and Media Formulations

The productivity of Taxus cell cultures is highly dependent on the optimization of culture conditions and media composition. ub.edu This includes the selection of high-yielding cell lines and the fine-tuning of nutrient media. ub.edugoogle.com A two-stage culture system is often employed, where cells are first grown in a medium optimized for biomass accumulation and then transferred to a production medium designed to stimulate secondary metabolite biosynthesis. ub.eduub.edu Factors such as the composition of the basal medium (e.g., B5 medium), the addition of specific nutrients, and the regulation of physical parameters like temperature and light are crucial for maximizing taxane yields. ub.edu For instance, a temperature shift during cultivation has been shown to enhance paclitaxel (B517696) production in Taxus chinensis cell suspension cultures. scilit.com

Elicitation Strategies for Increased Biosynthesis (e.g., Methyl Jasmonate, Coronatine)

Elicitation, the use of specific compounds to trigger a defense response in plant cells, is a highly effective strategy for boosting taxane production. ub.edu Methyl jasmonate (MeJA) and coronatine (B1215496) are among the most potent elicitors, capable of significantly increasing the biosynthesis and secretion of taxanes. frontiersin.orgcas.cz Studies have shown that the application of methyl jasmonate can lead to a dramatic reprogramming of gene expression in Taxus cell cultures, resulting in enhanced production of paclitaxel and related taxanes. ub.edunumberanalytics.com For example, the addition of 100 µM MeJA to immobilized Taxus baccata cell cultures resulted in the highest accumulation of paclitaxel. cas.cz Coronatine has also been demonstrated to increase taxane production by several fold. frontiersin.org

Bioreactor Systems for Scaled-Up Production

To meet the commercial demand for taxanes, scaling up production from laboratory flasks to large-scale bioreactors is essential. ub.edu Various bioreactor designs have been tested for Taxus cell cultures, including stirred-tank, airlift, and bubble-column bioreactors. researchgate.netresearchgate.net A novel balloon-type bubble bioreactor was found to be highly efficient for the growth of Taxus cuspidata cells, achieving significant yields of paclitaxel and total taxanes. researchgate.net The successful cultivation of Taxus cells in bioreactors up to 75,000 liters demonstrates the industrial feasibility of this technology. researchgate.net Scaling up has been shown to improve the production of paclitaxel and baccatin (B15129273) III by 2.4- and 9-fold, respectively, compared to shake flask cultures. ub.edu

Plant Cell Immobilization Techniques to Improve Yields

Immobilizing plant cells within a supportive matrix is another strategy to enhance taxane production. nih.gov This technique can protect cells from shear stress in bioreactors, allow for higher cell densities, and prolong the production phase. nih.gov Calcium alginate is a commonly used agent for encapsulating Taxus cells. nih.govnih.gov Immobilized Taxus baccata cells, when treated with methyl jasmonate, showed a significant increase in paclitaxel and baccatin III production. cas.cz In a bioreactor setting, immobilized cell suspensions have yielded more than five times the amount of paclitaxel compared to freely suspended cells under the same conditions. ub.edu

Genetic and Metabolic Engineering Approaches for Pathway Enhancement

Significant efforts in genetic and metabolic engineering have been directed at enhancing taxane biosynthesis. ub.edunih.gov These approaches aim to overcome the limitations of traditional culture methods by directly manipulating the genetic machinery of the cells. nih.gov

Manipulation of Key Enzyme Expression

The taxane biosynthetic pathway involves numerous enzymatic steps, and identifying and manipulating the rate-limiting enzymes is a key strategy for increasing yields. nih.govoup.com Several key enzymes in the pathway have been identified, including taxadiene synthase (TXS), which catalyzes the first committed step, and 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which is involved in a late-stage acylation. nih.govnih.govpnas.org

Overexpression of genes encoding these crucial enzymes has shown promise. nih.gov For instance, transgenic Taxus chinensis cells overexpressing the DBAT gene have been developed. nih.gov Similarly, the overexpression of the TXS gene in Taxus media has been explored. nih.gov The manipulation of transcription factors that regulate the expression of multiple pathway genes is another powerful approach. ub.edu However, the complexity of the taxane biosynthetic pathway, with many steps still not fully elucidated, remains a significant challenge for metabolic engineering. frontiersin.orgnih.gov

Table of Research Findings on Taxane Production Enhancement

StrategyOrganism/SystemKey FindingReference
ElicitationTaxus baccata immobilized cells100 µM Methyl Jasmonate yielded the highest paclitaxel accumulation. cas.cz
Bioreactor Scale-upTaxus cuspidata cellsA balloon-type bubble bioreactor produced approximately 3 mg/L of paclitaxel and 74 mg/L of total taxanes. researchgate.net
ImmobilizationTaxus baccata cells in a bioreactorImmobilized cells produced over 5 times more paclitaxel than free cells. ub.edu
Genetic EngineeringTaxus chinensis cellsOverexpression of the DBAT gene was achieved. nih.gov
Metabolic EngineeringSaccharomyces cerevisiaeEngineering of the mevalonate (B85504) pathway and overexpression of key enzymes increased taxadiene yield. mdpi.com

Strategies for Redirecting Biosynthetic Flux in Engineered Hosts

The biotechnological production of specific taxane compounds, such as 1-Acetoxy-5-deacetylbaccatin I, within engineered plant systems necessitates sophisticated metabolic engineering strategies. The core objective is to channel the flow of metabolic precursors away from competing pathways and towards the desired product, thereby maximizing yield. This involves a deep understanding of the complex, networked nature of taxane biosynthesis and the targeted manipulation of key enzymatic steps.

A primary challenge in producing specific taxoids is the inherent promiscuity of many biosynthetic enzymes, which can lead to a wide array of related but undesired compounds. Redirecting the metabolic flux requires a multi-pronged approach, including the overexpression of rate-limiting enzymes, the downregulation of enzymes controlling branch point pathways, and the introduction of novel enzymes to create specific metabolic shunts.

Downregulation of Competing Pathways: The taxane biosynthetic pathway is not linear but a complex network with several branch points leading to a vast diversity of taxoids. biorxiv.org To enhance the production of a specific compound, it is often necessary to block these metabolic "leaks." For instance, hydroxylation at the C-14 position represents a significant diversion from the main pathway leading to paclitaxel and its key precursors. mdpi.comencyclopedia.pub Down-regulating the expression of the enzyme responsible, taxoid 14β-hydroxylase, using techniques like antisense suppression, has been explored as a strategy to redirect metabolic flux towards other taxoids. nih.gov This principle can be applied to channel intermediates towards the synthesis of this compound by identifying and silencing the genes for enzymes that pull its specific precursors into alternative branches.

Creation of a Specific Biosynthetic Shunt: A highly targeted strategy involves the use of specific enzymes that act on particular substrates to form the desired product, effectively creating a new endpoint or "shunt" in the pathway. Recent research has identified a novel cytochrome P450 enzyme, TmCYP1, from Taxus × media that provides a direct route to 5α-deacetylbaccatin I (an isomer of this compound). nih.govresearchgate.netresearchgate.net

This enzyme's activity is highly dependent on the nature of the substrate at the C-5 position. nih.govresearchgate.net When the substrate contains a C5-O-acetyl group, TmCYP1 primarily catalyzes the formation of an oxetane (B1205548) ring, a key feature of advanced taxoids like baccatin III. nih.gov However, when the enzyme is presented with a 5-deacetylated substrate, decinnamoyltaxinine J, it exclusively produces 5α-deacetylbaccatin I, which is described as a shunt product. nih.govresearchgate.netresearchgate.net This discovery presents a clear and powerful strategy for metabolic engineering: by engineering a host to produce the 5-deacetylated precursor and co-expressing TmCYP1, the biosynthetic flux can be specifically redirected to accumulate 5α-deacetylbaccatin I.

The following table summarizes these strategies, highlighting the molecular targets and expected outcomes for redirecting biosynthetic flux in engineered plant hosts.

Strategy Molecular Target / Enzyme Mechanism of Action Intended Outcome Supporting Research Findings
Creation of a Specific Shunt Cytochrome P450 (TmCYP1)Catalyzes the formation of a 4β,20-epoxide on a 5-deacetylated taxane precursor.Redirects flux specifically to 5α-deacetylbaccatin I.When decinnamoyltaxinine J (a 5-deacetylated taxoid) is used as a substrate, TmCYP1 yields only 5α-deacetylbaccatin I. nih.govresearchgate.netresearchgate.net
Blocking Competing Branches Taxoid 14β-hydroxylaseDownregulation (e.g., via antisense RNA) of the enzyme that creates 14-hydroxylated taxoids.Prevents the diversion of common precursors into a major side-pathway, increasing their availability for other products.Down-regulation of this hydroxylase is a known strategy to increase flux towards the main taxoid pathway. mdpi.comencyclopedia.pubnih.gov
Enhancing Precursor Supply Taxadiene Synthase (TXS) & Taxadiene 5α-hydroxylase (T5αH)Overexpression of genes encoding the initial enzymes in the taxane biosynthetic pathway.Increases the total pool of taxadiene and taxadien-5α-ol, the foundational skeletons for all taxoids.Overexpression of TXS and T5αH in heterologous hosts like N. benthamiana is a common strategy to boost overall taxane production. biorxiv.org

By combining these approaches—enhancing the upstream supply of precursors, blocking key diversionary pathways, and introducing specific enzymes to channel intermediates—it is possible to rationally engineer plant systems for the targeted production of complex molecules like this compound.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for identifying and characterizing 1-Acetoxy-5-deacetylbaccatin I?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for structural elucidation, particularly to confirm the acetyl group at position 1 and deacetylation at position 4. Mass spectrometry (MS), including High-Resolution Electrospray Ionization (HR-ESI-MS), provides molecular weight validation. Infrared (IR) spectroscopy can corroborate functional groups (e.g., carbonyl stretches from acetate). Cross-referencing with published spectral databases for taxane derivatives is essential .

Q. What natural sources yield this compound, and how is it extracted?

  • Methodological Answer : The compound is primarily isolated from Taxus species (yew trees), often via maceration or Soxhlet extraction using polar solvents (e.g., methanol or ethanol). Column chromatography (silica gel or Sephadex LH-20) and preparative HPLC are standard for purification. Confirming species-specific variations in yield requires phytochemical screening paired with LC-MS quantification .

Q. What are the current synthetic pathways for this compound?

  • Methodological Answer : Semi-synthesis from more abundant precursors (e.g., 10-deacetylbaccatin III) is common. Key steps include selective acetylation at position 1 using acetic anhydride under controlled conditions and deacetylation at position 5 via alkaline hydrolysis. Reaction monitoring via TLC and HPLC ensures regioselectivity. Yield optimization often involves kinetic vs. thermodynamic control studies .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity in cancer models?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic modification of functional groups (e.g., acyloxy groups at C-1, hydroxyl groups at C-5) followed by cytotoxicity assays (e.g., MTT against HeLa or MCF-7 cell lines). Computational docking (e.g., AutoDock Vina) can predict interactions with β-tubulin. Contrasting results with taxol or docetaxel analogs helps identify pharmacophore requirements .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • Methodological Answer : Matrix interference in plant extracts or biological samples necessitates advanced separation techniques (e.g., UPLC-MS/MS with MRM mode). Validation parameters (LOD, LOQ, recovery rates) must adhere to ICH guidelines. Internal standards (e.g., deuterated analogs) improve accuracy. Contradictions in literature data often stem from calibration curve variability or extraction solvent polarity .

Q. What biosynthetic pathways produce this compound in Taxus species?

  • Methodological Answer : Isotopic labeling (¹³C-glucose) and gene silencing (RNAi) in cell cultures identify key enzymes (e.g., cytochrome P450 monooxygenases, acyltransferases). Multi-omics integration (transcriptomics + metabolomics) reveals regulatory nodes. Discrepancies between in vitro and in planta pathways highlight compartmentalization challenges in terpenoid biosynthesis .

Q. How can contradictory pharmacological data for this compound be resolved?

  • Methodological Answer : Meta-analyses of IC₅₀ values across studies should account for variables like cell line origin (ATCC authentication), assay duration, and solvent controls (DMSO cytotoxicity thresholds). Orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation) validate mechanisms. Statistical rigor (ANOVA with post-hoc tests) minimizes Type I/II errors .

Q. What ethical frameworks apply to in vivo studies of this compound?

  • Methodological Answer : Compliance with Institutional Animal Care and Use Committee (IACUC) protocols is mandatory. The 3R principles (Replacement, Reduction, Refinement) guide dose-ranging studies. Reporting standards (ARRIVE 2.0) ensure transparency in tumor xenograft models. Contradictions in toxicity profiles require peer-reviewed justification for sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.